molecular formula C18H18N2O7S2 B254800 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate

2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate

Cat. No. B254800
M. Wt: 438.5 g/mol
InChI Key: FCTXKEHKUQFRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate exhibits significant anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit good oral bioavailability and low toxicity, making it a promising drug candidate for further development.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is its ease of synthesis and good yield. However, its limited solubility in water and other common solvents can pose a challenge in certain experiments. Moreover, its mechanism of action is not fully understood, which can hinder its further development as a drug candidate.

Future Directions

There are several potential future directions for research on 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate. One possible direction is to further elucidate its mechanism of action and identify potential molecular targets for drug development. Another direction is to explore its potential applications in the treatment of other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of novel formulations and delivery systems can enhance its solubility and bioavailability, thereby improving its efficacy as a drug candidate.
Conclusion:
In conclusion, 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is a promising chemical compound that exhibits significant anti-inflammatory and analgesic activities. Its ease of synthesis and low toxicity make it a potential drug candidate for the treatment of various inflammatory disorders. Further research is needed to fully understand its mechanism of action and identify potential molecular targets for drug development.

Synthesis Methods

The synthesis of 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate involves the reaction of 2-thienylsulfonyl chloride with 4-piperidinecarboxylic acid in the presence of triethylamine. The resulting product is then reacted with 3-nitrophenylethyl bromide in the presence of potassium carbonate to yield the final product.

Scientific Research Applications

2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic activities and has been proposed as a potential drug candidate for the treatment of various inflammatory disorders.

properties

Product Name

2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate

Molecular Formula

C18H18N2O7S2

Molecular Weight

438.5 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C18H18N2O7S2/c21-16(14-3-1-4-15(11-14)20(23)24)12-27-18(22)13-6-8-19(9-7-13)29(25,26)17-5-2-10-28-17/h1-5,10-11,13H,6-9,12H2

InChI Key

FCTXKEHKUQFRHA-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3

Canonical SMILES

C1CN(CCC1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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